Ethyl 4-Isopropyl-4-piperidinecarboxylate
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Overview
Description
Ethyl 4-Isopropyl-4-piperidinecarboxylate is a chemical compound with the molecular formula C11H21NO2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be synthesized through several methods. One common approach involves the cyclization of a compound with active methylene and N-substituted diethanolamine diphenyl sulfonate in the presence of sodium hydride . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of pyridine derivatives. This method, however, requires stringent conditions, including high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Isopropyl-4-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, amines, and substituted esters, depending on the reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-Isopropyl-4-piperidinecarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-Isopropyl-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the target molecule .
Comparison with Similar Compounds
Ethyl 4-Isopropyl-4-piperidinecarboxylate can be compared with other similar compounds, such as:
Ethyl piperidine-4-carboxylate: This compound has a similar structure but lacks the isopropyl group, making it less sterically hindered.
Ethyl isonipecotate: Another related compound, differing in the position of the ester group.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C11H21NO2 |
---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 4-propan-2-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(9(2)3)5-7-12-8-6-11/h9,12H,4-8H2,1-3H3 |
InChI Key |
CXPSIBDQWUBROI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C(C)C |
Origin of Product |
United States |
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